molecular formula C26H29ClN4O4S B11218364 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11218364
M. Wt: 529.1 g/mol
InChI Key: LEROASQOKRANTF-UHFFFAOYSA-N
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Description

7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a piperazine moiety, a quinazolinone core, and a dioxolo ring

Properties

Molecular Formula

C26H29ClN4O4S

Molecular Weight

529.1 g/mol

IUPAC Name

7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36)

InChI Key

LEROASQOKRANTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the piperazine ring, the quinazolinone core, and the dioxolo ring. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves interaction with various molecular targets and pathways:

Biological Activity

The compound 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule belonging to the class of quinazoline derivatives. Its intricate structure includes multiple functional groups such as a piperazine ring, thioxo moiety, and dioxole structure, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing research and data.

  • Molecular Formula : C26H29ClN4O4S
  • Molecular Weight : 501.0 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Preliminary studies suggest that quinazoline derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown effectiveness against various cancer types by inhibiting tumor growth and inducing apoptosis.
  • Antidepressant Effects : The piperazine component is associated with neuropharmacological effects that may alleviate symptoms of depression.
  • Antimicrobial Properties : Thioxoquinazoline analogs have demonstrated activity against a variety of bacterial and fungal strains.

The biological activity of the compound is likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to the presence of the piperazine ring.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Signal Transduction Modulation : The compound could influence intracellular signaling pathways that regulate cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-(5-chloro-2-methylphenyl)piperazinePiperazine ringAntidepressant
Quinazoline derivativesQuinazoline coreAnticancer
Thioxoquinazoline analogsThioxo groupAntimicrobial

This specific compound's unique combination of a dioxole structure with a thioxo group may confer distinct pharmacological properties not observed in simpler analogs.

Case Studies and Research Findings

Research has indicated various biological activities associated with quinazoline derivatives:

  • Anticancer Studies : A study demonstrated that similar quinazoline compounds could inhibit the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.
  • Neuropharmacological Effects : Research involving piperazine derivatives showed potential in reducing anxiety-like behaviors in animal models, suggesting antidepressant properties.
  • Antimicrobial Testing : Compounds structurally related to this quinazoline derivative have been tested against resistant bacterial strains, showing promising inhibition rates.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of This compound . Studies focusing on:

  • In vivo efficacy and safety assessments.
  • Detailed interaction studies with specific molecular targets.
  • Optimization of synthetic routes for enhanced yield and purity.

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